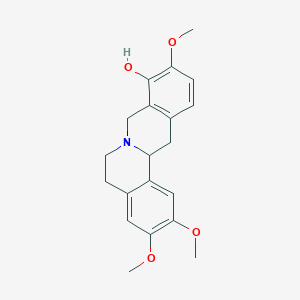
Tetrahydropalmatrubine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydropalmatrubine is an isoquinoline alkaloid that can be isolated from the herb Corydalis saxicola It belongs to the class of tetrahydroprotoberberine alkaloids, which are known for their diverse pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydropalmatrubine typically involves the Bischler-Napieralski cyclization-reduction reaction. This method is widely used for the synthesis of 3,4-tetrahydroisoquinolines from β-ethylamides of electron-rich arenes, using condensation reagents such as phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3), or zinc chloride (ZnCl2) . The choice of reducing agent in the subsequent step is crucial as it generates a new stereogenic center at C-1 .
Industrial Production Methods: Industrial production of this compound involves the extraction from Corydalis saxicola. The extraction process includes the use of solvents to isolate the alkaloid from the plant material .
Análisis De Reacciones Químicas
Types of Reactions: Tetrahydropalmatrubine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .
Aplicaciones Científicas De Investigación
Tetrahydropalmatrubine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids.
Biology: Studies have shown its potential in modulating biological pathways, making it a valuable tool in biochemical research.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of tetrahydropalmatrubine involves its interaction with various molecular targets and pathways. It acts through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways . These interactions contribute to its pharmacological effects, such as neuroprotection and anti-inflammatory activities.
Comparación Con Compuestos Similares
Tetrahydropalmatine: Another isoquinoline alkaloid with similar pharmacological properties.
L-isocorypalmine: A monodesmethyl metabolite of tetrahydropalmatine.
L-corypalmine: Another monodesmethyl metabolite with comparable effects.
Uniqueness: Tetrahydropalmatrubine is unique due to its specific molecular structure and the distinct pharmacological activities it exhibits. Its ability to modulate multiple signaling pathways sets it apart from other similar compounds .
Propiedades
Número CAS |
32154-71-5 |
|---|---|
Fórmula molecular |
C20H23NO4 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,9-10,16,22H,6-8,11H2,1-3H3 |
Clave InChI |
DKBYSDUFSXFXMP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


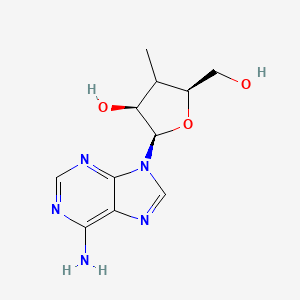

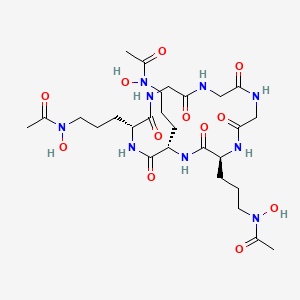
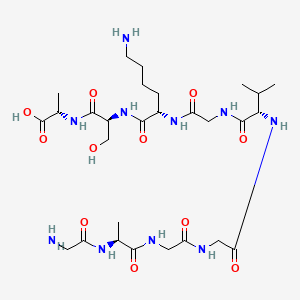
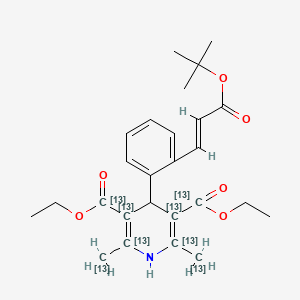
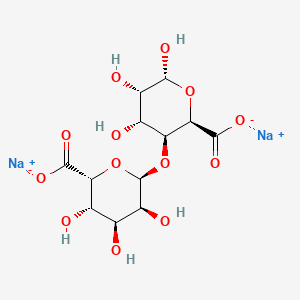
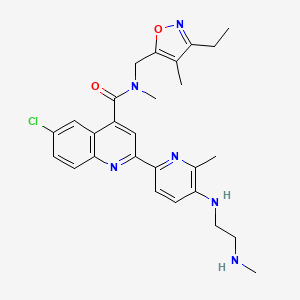
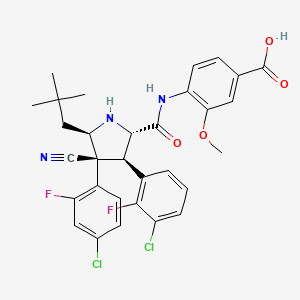

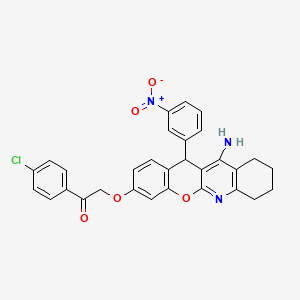
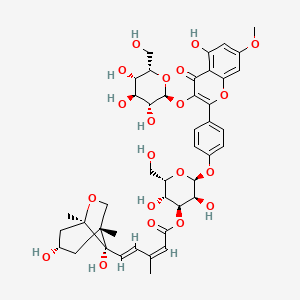
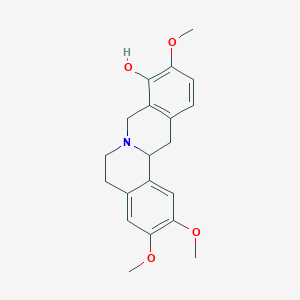
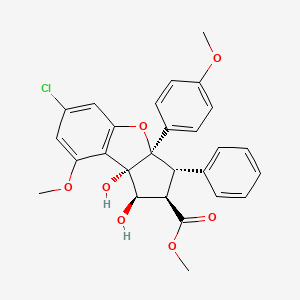
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)
